

Application Notes and Protocols for SM-102 Lipid Nanoparticle Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-102 is an ionizable amino lipid that has become a cornerstone in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, most notably mRNA vaccines.[1] Its pH-dependent positive charge is critical for the efficient encapsulation of negatively charged mRNA and subsequent endosomal escape and release into the cytoplasm of target cells. This document provides a detailed protocol for the formulation of **SM-102**-based LNPs for mRNA delivery, including the preparation of reagents, the formulation process using microfluidics, and the characterization of the resulting nanoparticles.

Materials and Reagents

A comprehensive list of materials and reagents required for the formulation and characterization of **SM-102** LNPs is provided in the table below.



Lipids 1,2-distearoyl-sn-glycero-3- phosphocholine (DSPC) Cholesterol	SM-102 Helper lipid Stabilizing agent	Ionizable cationic lipid
phosphocholine (DSPC)		
Cholesterol	Stabilizing agent	
	Stabilizing agent	
1,2-dimyristoyl-rac-glycero-3- methoxypolyethylene glycol- 2000 (DMG-PEG 2000)	PEGylated lipid for stability and circulation	
Nucleic Acid	mRNA	Cargo to be encapsulated
Solvents	Ethanol (200 proof, RNase-free)	For dissolving lipids
Buffers	Citrate buffer (e.g., 10-100 mM, pH 3.0-5.0, RNase-free)	For dissolving mRNA
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)	For dialysis	
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)	For RiboGreen assay	
Equipment	Microfluidic mixing system (e.g., NanoAssemblr)	For LNP formation
Syringe pumps	To control flow rates	
Dynamic Light Scattering (DLS) instrument	For size and PDI measurement	
Fluorescence plate reader	For encapsulation efficiency assay	
Consumables	RNase-free microcentrifuge tubes and pipette tips	
Syringes		
Microfluidic cartridges/chips		



Dialysis cassettes (e.g., 10 kDa MWCO)	For purification
96-well black, flat-bottom plates	For RiboGreen assay

Experimental ProtocolsPreparation of Stock Solutions

- a. Lipid Stock Solutions (in Ethanol)
- Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof, RNase-free ethanol, typically at a concentration of 10 mg/mL.[2]
- Gentle heating and vortexing may be required to ensure complete dissolution, especially for cholesterol.
- Store the lipid stock solutions at -20°C for long-term storage.
- b. Lipid Mixture (Organic Phase)
- The standard molar ratio for SM-102 LNP formulation is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[1][2][3]
- To prepare 1 mL of the lipid mixture, combine the volumes of the 10 mg/mL stock solutions as indicated in the table below.[2]

Lipid Component	Molar Ratio (%)	Volume (μL) for 1 mL Lipid Mix
SM-102	50	572
DSPC	10	127
Cholesterol	38.5	240
DMG-PEG 2000	1.5	61

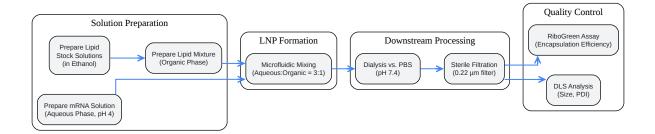


- Vortex the solution thoroughly to ensure a homogenous mixture.
- c. mRNA Solution (Aqueous Phase)
- Dilute the mRNA to the desired concentration in a low pH citrate buffer (e.g., 10-100 mM, pH 3.0-5.0).[4] A typical concentration is around 166.7 μg/mL.[2]
- The acidic pH ensures that the ionizable lipid (SM-102) is protonated and can efficiently complex with the negatively charged mRNA.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the preferred method for producing monodisperse LNPs with high encapsulation efficiency.[2] The rapid and controlled mixing of the lipid-ethanol and mRNA-aqueous solutions leads to the self-assembly of the nanoparticles.

Workflow for LNP Formulation:



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Figure 1: Experimental workflow for **SM-102** LNP formulation and characterization.

Protocol:

• Set up the microfluidic mixing system according to the manufacturer's instructions.



- Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
- Set the syringe pumps to a flow rate ratio of 3:1 (aqueous:organic).[5]
- The total flow rate (TFR) can be adjusted to fine-tune the particle size. A typical TFR is in the range of 10-12 mL/min.[2][6]
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly
 of the LNPs.
- Collect the resulting LNP solution.

Downstream Processing

- Dialysis: Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
 Dialyze against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with at least one buffer exchange.[2] This step is crucial to remove the ethanol and raise the pH to a neutral, physiological level.
- Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 μm sterile filter.
- Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

- a. Size and Polydispersity Index (PDI) Measurement by DLS
- Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
- Record the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI value below
 0.2 is generally considered indicative of a monodisperse population.
- b. mRNA Encapsulation Efficiency using RiboGreen Assay



The RiboGreen assay is a fluorescence-based method to quantify the amount of mRNA encapsulated within the LNPs. The principle relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids. The fluorescence is measured in the intact LNP sample (measuring unencapsulated mRNA) and in a lysed LNP sample (measuring total mRNA).

Protocol for RiboGreen Assay:

- Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.
- Sample preparation:
 - Intact LNPs: Dilute the LNP sample in TE buffer.
 - Lysed LNPs: Dilute the LNP sample in TE buffer containing a surfactant like Triton X-100 (e.g., 0.5-2%) to disrupt the nanoparticles.[7][8]
- Assay:
 - Add the prepared standards and samples to a 96-well black plate.
 - Add the RiboGreen working solution to each well.
 - Incubate for a short period at room temperature, protected from light.
- Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
- Calculation:
 - Determine the concentration of unencapsulated mRNA from the fluorescence of the intact
 LNP sample using the standard curve.
 - Determine the total mRNA concentration from the fluorescence of the lysed LNP sample.
 - \circ Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA Unencapsulated mRNA) / Total mRNA] x 100

Expected Results



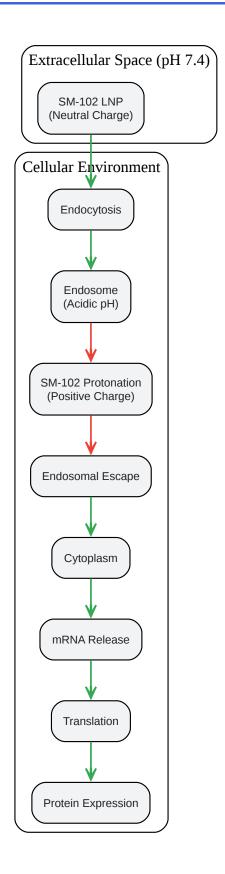
The physicochemical properties of **SM-102** LNPs can be influenced by the formulation parameters. The following table provides representative data for **SM-102** LNPs formulated using microfluidics.

Parameter	Typical Value	Reference
Size (Z-average diameter)	80 - 120 nm	[9]
Polydispersity Index (PDI)	< 0.2	[10]
Encapsulation Efficiency	> 90%	[4]

Signaling Pathway and Mechanism of Action

The mechanism of mRNA delivery by **SM-102** LNPs involves several key steps, from cellular uptake to protein expression.





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Figure 2: Cellular uptake and endosomal escape of SM-102 LNPs.







At physiological pH, **SM-102** is nearly neutral, which minimizes non-specific interactions with cell membranes. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the endosome leads to the protonation of the tertiary amine of **SM-102**, resulting in a positively charged lipid. This charge facilitates the disruption of the endosomal membrane, leading to the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

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